N1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-bromoacetamide
Description
Properties
IUPAC Name |
2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2OS/c12-5-10(16)15-11-14-9(6-17-11)7-1-3-8(13)4-2-7/h1-4,6H,5H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAJQJGPXFVEJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CBr)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-bromoacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 4-(4-chlorophenyl)-1,3-thiazole.
Bromoacetamide Formation: The bromoacetamide moiety is introduced by reacting the thiazole derivative with bromoacetyl bromide in the presence of a base like triethylamine. This step results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-bromoacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols can be used. Typical conditions involve the use of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Nucleophilic Substitution: Formation of new amide or thioether derivatives.
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemical Reactions
The compound can undergo various chemical reactions:
- Nucleophilic Substitution : The bromoacetamide group can react with nucleophiles such as amines and thiols.
- Oxidation and Reduction : The thiazole ring can participate in oxidation and reduction reactions.
- Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions.
Medicinal Chemistry
N1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-bromoacetamide has shown potential as a pharmacophore in drug development. Research indicates its derivatives exhibit:
- Antimicrobial Activity : Effective against various bacterial and fungal strains.
- Anticancer Properties : Demonstrated activity against human breast adenocarcinoma cell lines (e.g., MCF7) through mechanisms involving enzyme inhibition.
Case Study: Anticancer Activity
A study evaluated several derivatives for their anticancer properties, revealing that specific compounds exhibited significant inhibitory effects on cancer cell proliferation. Molecular docking studies indicated effective binding to key enzymes involved in metabolic pathways, enhancing their therapeutic potential .
Materials Science
The unique structural features of this compound make it suitable for developing novel materials with specific electronic and optical properties. Its reactivity allows for modifications that can lead to new materials with tailored functionalities.
Biological Studies
This compound has been utilized as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to inhibit certain enzymes can provide insights into cellular signaling pathways.
Industrial Applications
The compound's stability and reactivity make it an attractive candidate for synthesizing specialty chemicals and intermediates in industrial settings.
Mechanism of Action
The mechanism of action of N1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-bromoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific derivative and its application.
Comparison with Similar Compounds
Key Research Findings
- Structure-Activity Relationship (SAR) : Bromine substitution enhances bioactivity in kinase-targeting compounds but may reduce metabolic stability compared to chlorine .
- Crystallographic Trends : Halogen size inversely correlates with molecular packing efficiency; brominated derivatives exhibit looser crystal lattices .
- Synthetic Yield : Bromoacetylations typically achieve 70–85% yields, marginally lower than chloro derivatives (80–90%) due to steric hindrance .
Biological Activity
N1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-bromoacetamide is a synthetic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a 4-chlorophenyl group, and a bromoacetamide moiety. The chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₈BrClN₂OS |
| Molecular Weight | 331.62 g/mol |
| CAS Number | 448224-88-2 |
| Chemical Groups | Thiazole, bromoacetamide, chlorophenyl |
The presence of the thiazole ring contributes to the compound's reactivity and biological activity by allowing interactions with various biological targets through nucleophilic substitution and electrophilic aromatic substitution reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it may possess both antibacterial and antifungal properties. For instance, derivatives of thiazole compounds have been shown to inhibit the growth of various bacterial strains such as Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong antibacterial effects .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease. In studies where other thiazole derivatives were tested, some exhibited IC50 values indicating strong inhibition against these enzymes. For example, certain derivatives demonstrated AChE inhibition with IC50 values significantly lower than standard references .
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or proteins. This binding can inhibit enzymatic activity, disrupting cellular signaling pathways. The bromoacetamide group enhances its reactivity, allowing for selective interactions with molecular targets.
Case Study: Enzyme Inhibition
In one study focused on enzyme inhibition, several thiazole derivatives were synthesized and tested for their ability to inhibit AChE. The results indicated that modifications in the structure influenced the potency of inhibition. Compounds with similar structural features to this compound achieved IC50 values ranging from 0.63 µM to 6.28 µM against AChE, demonstrating strong potential for therapeutic applications in treating neurodegenerative diseases .
Applications in Medicinal Chemistry
This compound is being explored for various applications in medicinal chemistry:
- Antimicrobial Agents : Its effectiveness against bacteria positions it as a candidate for developing new antibiotics.
- Enzyme Inhibitors : Its role as an AChE inhibitor suggests potential in treating conditions like Alzheimer's disease.
- Cancer Therapeutics : Thiazole derivatives are often investigated for anticancer properties due to their ability to inhibit tumor growth.
Q & A
Q. What are the standard synthesis protocols for N1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-bromoacetamide?
Methodological Answer: The synthesis typically involves a multi-step reaction starting with a 2-aminothiazole derivative. For example:
- Step 1 : React 2-aminothiazole (1 mmol) with bromoacetyl bromide (1 mmol) in dimethylformamide (DMF) at room temperature for 24 hours .
- Step 2 : Precipitate the product using ice-cold ethanol, followed by recrystallization to purify .
Alternative methods include coupling reactions in dichloromethane (DCM) with triethylamine as a base, yielding comparable purity .
Q. Key Variables for Optimization :
| Parameter | Conditions | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF vs. DCM | DMF improves solubility |
| Reaction Time | 12–24 hours | Longer time increases yield |
| Temperature | Room temp. vs. reflux | Reflux may accelerate kinetics |
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of bromoacetamide and thiazole rings (e.g., δ 3.8–4.2 ppm for CHBr) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 385.9) .
- Infrared (IR) Spectroscopy : Peaks at 1680–1700 cm confirm C=O stretching in the acetamide group .
Q. Critical Validation Steps :
- Cross-check NMR shifts with computational models (e.g., DFT calculations).
- Compare retention factors (Rf) via TLC with known standards .
Advanced Research Questions
Q. How do halogen atoms (Br, Cl) influence the compound’s pharmacological activity and reactivity?
Methodological Answer :
- Electronic Effects : Bromine’s electronegativity increases electrophilicity at the acetamide group, enhancing nucleophilic substitution reactivity .
- Biological Activity : Chlorine at the 4-phenyl position improves lipophilicity, aiding membrane penetration in cytotoxicity assays .
- Structural Evidence : X-ray crystallography shows halogen bonding between Br and protein residues (e.g., in kinase inhibition studies) .
Q. Experimental Design for SAR Studies :
| Modification | Assay Type | Observed Effect |
|---|---|---|
| Br → H | Enzyme inhibition | 50% loss of activity |
| Cl → F | Cell viability | Reduced IC by 2-fold |
Q. How can contradictory data on synthetic yields be resolved through experimental redesign?
Methodological Answer : Discrepancies in yields (e.g., 60% vs. 85%) may arise from:
- Impurity of Starting Materials : Use HPLC-grade reagents and pre-purify intermediates .
- Solvent Polarity : Switch from DMF to acetonitrile to reduce side reactions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate coupling steps .
Q. Case Study :
- Conflict : reports 70% yield with DMF, while cites 55% with DCM.
- Resolution : Re-optimize under inert atmosphere (N) to stabilize bromoacetamide intermediates .
Q. What computational and experimental approaches elucidate the compound’s mechanism of action?
Methodological Answer :
- Molecular Docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina; validate with mutagenesis studies .
- In Vitro Assays : Measure IC in cancer cell lines (e.g., MCF-7) using MTT assays, correlating with ROS generation .
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation; adjust substituents to improve half-life .
Q. Data Integration Framework :
In Silico Prediction : Identify potential targets via PharmMapper.
In Vitro Validation : Confirm target engagement via SPR or ITC.
In Vivo Correlation : Test efficacy in xenograft models with PK/PD modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
